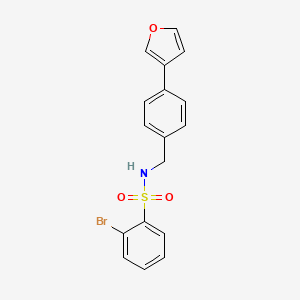

2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

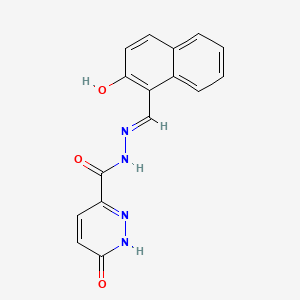

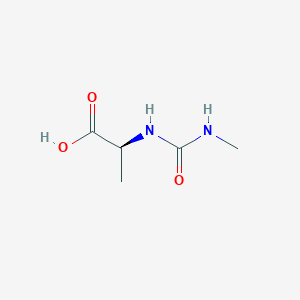

“2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide” is a chemical compound with the molecular formula C17H14BrNO3S . It is a complex organic compound that contains bromine, nitrogen, oxygen, and sulfur atoms .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a bromine atom attached to a benzene ring, which is further connected to a furan ring through a benzyl linkage . The compound also contains a sulfonamide group .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzylic compounds are known to undergo various reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 344.20 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 342.96779 g/mol . The compound’s complexity, as computed by PubChem, is 377 .Scientific Research Applications

Organic Synthesis and Chemical Properties

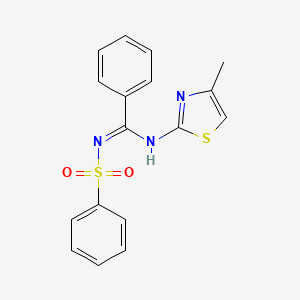

A study on the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides using a gold(I)-catalyzed oxidation/1,2-alkynyl migration/cyclization cascade highlights the chemical versatility and reactivity of furan and benzenesulfonamide derivatives. This process showcases the innovative methodologies in organic synthesis, where such compounds serve as intermediates for further chemical transformations (Wang et al., 2014).

Photodynamic Therapy Applications

Compounds related to 2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide, such as zinc(II) phthalocyanine substituted with benzenesulfonamide units, have been synthesized and characterized. Their spectroscopic, photophysical, and photochemical properties were investigated, demonstrating potential as photosensitizers in photodynamic therapy, an alternative therapy for cancer treatment. These compounds exhibit good solubility, adequate fluorescence, singlet oxygen production, and photostability, making them suitable candidates for medical applications (Öncül et al., 2022).

Heterocyclic Chemistry and Synthetic Applications

Another aspect of research on benzenesulfonamide derivatives involves their role in heterocyclic chemistry, where they act as precursors or intermediates in the synthesis of complex organic molecules. For instance, the synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides from 3-arylsulfonyl heterocycles via chlorosulfonation, demonstrate the adaptability of these compounds in creating diversified chemical structures, which could have implications in material science, pharmaceuticals, and organic electronics (Hartman & Halczenko, 1990).

Properties

IUPAC Name |

2-bromo-N-[[4-(furan-3-yl)phenyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3S/c18-16-3-1-2-4-17(16)23(20,21)19-11-13-5-7-14(8-6-13)15-9-10-22-12-15/h1-10,12,19H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOALAHORTXREL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2416415.png)

![tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride](/img/structure/B2416423.png)

![2-Oxo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2416425.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2416427.png)

![1,3-dimethyl-7-(3-methylphenyl)-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416433.png)